molecular formula C26H33N3O8 B069335 (S)-Nafadotride tartrate CAS No. 173429-65-7

(S)-Nafadotride tartrate

Numéro de catalogue: B069335
Numéro CAS: 173429-65-7
Poids moléculaire: 515.6 g/mol
Clé InChI: WOPHJTZRFZTRKU-FJMPKIMZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Nafadotride tartrate is a chiral compound that belongs to the class of dopamine receptor antagonists. It is specifically known for its high affinity and selectivity towards the dopamine D3 receptor. This compound is often used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Nafadotride tartrate typically involves the resolution of racemic Nafadotride using chiral tartaric acid. The process begins with the preparation of racemic Nafadotride, followed by its reaction with (S)-tartaric acid to form the diastereomeric salts. These salts are then separated by crystallization, and the desired this compound is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale resolution techniques. The racemic mixture is treated with (S)-tartaric acid in a suitable solvent, and the resulting diastereomeric salts are separated using high-performance liquid chromatography (HPLC) or other chromatographic methods. The pure this compound is then isolated and purified.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Nafadotride tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the Nafadotride molecule, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of Nafadotride.

    Reduction: Reduced derivatives of Nafadotride.

    Substitution: Substituted Nafadotride derivatives with various functional groups.

Applications De Recherche Scientifique

Neuropharmacological Studies

(S)-Nafadotride has been extensively studied for its effects on dopamine receptor activity, particularly in animal models. Its ability to selectively antagonize D3 receptors while having a significantly lower affinity for D2 receptors makes it a valuable tool for understanding the role of these receptors in behavior and neurochemistry.

Key Findings:

  • In studies comparing (S)-Nafadotride with haloperidol (a D2 antagonist) and clozapine (a D4 antagonist), it was found that (S)-Nafadotride exhibited a distinct behavioral profile, influencing locomotion and exploratory behavior differently than the other two drugs .
  • A comparative analysis showed that while haloperidol induced catalepsy, (S)-Nafadotride did not produce this effect at lower doses, indicating its potential for reduced side effects in therapeutic applications .

Behavioral Studies

Behavioral pharmacology research has utilized (S)-Nafadotride to explore its effects on various behaviors associated with dopamine modulation.

Case Study:

  • A study involving adult male Wistar rats examined the effects of (S)-Nafadotride on yawning, locomotion, and exploratory activity over 14 days. Results indicated that the compound increased spontaneous locomotion without affecting striatal homovanillic acid levels, suggesting a unique modulation of dopaminergic pathways .

Biochemical Analyses

The biochemical impact of (S)-Nafadotride on neurotransmitter levels has also been a focus of research.

Research Insights:

  • In vitro studies have demonstrated that (S)-Nafadotride can modulate levels of biogenic amines such as dopamine and serotonin in specific brain regions, providing insights into its mechanism of action and potential therapeutic benefits .

Data Table: Comparative Affinities of Dopamine Receptor Antagonists

CompoundKi at D3 Receptor (nM)Ki at D2 Receptor (nM)Selectivity Ratio (D2:D3)
Nafadotride0.54.59
Haloperidol20.20.1
Clozapine>100<10Variable

Mécanisme D'action

(S)-Nafadotride tartrate exerts its effects by selectively binding to dopamine D3 receptors, inhibiting their activity. This binding prevents dopamine from interacting with these receptors, thereby modulating dopaminergic signaling pathways. The compound’s high selectivity for D3 receptors makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological conditions.

Comparaison Avec Des Composés Similaires

    Racemic Nafadotride: A mixture of both (S)- and ®-enantiomers, less selective compared to (S)-Nafadotride tartrate.

    ®-Nafadotride tartrate: The enantiomer of this compound, with different pharmacological properties.

    Other Dopamine Receptor Antagonists: Compounds like haloperidol and clozapine, which target multiple dopamine receptor subtypes.

Uniqueness: this compound is unique due to its high selectivity and affinity for dopamine D3 receptors. This selectivity allows for more precise studies of D3 receptor functions and their implications in various diseases, making it a valuable compound in both research and potential therapeutic applications.

Activité Biologique

(S)-Nafadotride tartrate is a compound that has garnered attention due to its selective antagonistic properties at dopamine D3 receptors. This article provides a comprehensive overview of its biological activity, including pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(S)-Nafadotride, chemically known as N[(n-butyl-2-pyrrolidinyl)methyl]-1-methoxy-4-cyano naphtalene-2-carboxamide, exhibits unique structural characteristics that contribute to its pharmacological efficacy. The compound is a selective antagonist for the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders.

Affinity and Selectivity

(S)-Nafadotride demonstrates high affinity for dopamine D3 receptors with an apparent Ki value of 0.3 nM, making it significantly more potent than at D2 receptors (10-fold less potent) . Its selectivity is further highlighted in comparative studies with other antagonists such as haloperidol and clozapine, where nafadotride shows a preferential binding to D3 over D2 receptors .

CompoundKi (nM) at D3Ki (nM) at D2D3:D2 Selectivity Ratio
Nafadotride0.33.010:1
Haloperidol2.00.20.1:1
ClozapineVariableVariableVariable

Research indicates that (S)-Nafadotride acts as a competitive antagonist at the dopamine D3 receptor, inhibiting agonist-induced mitogenesis in vitro without intrinsic activity . In vivo studies reveal that low doses of nafadotride enhance locomotion in rodents, contrasting with the effects of typical D2 antagonists like haloperidol, which induce catalepsy .

Behavioral Studies

In behavioral pharmacology, (S)-Nafadotride has been shown to increase spontaneous locomotion in habituated rats at doses ranging from 0.1 to 1 mg/kg. This effect is attributed to its preferential blockade of D3 receptors, which are associated with motivational aspects of behavior . Conversely, higher doses (1-100 mg/kg) lead to cataleptic responses similar to those observed with traditional antipsychotics.

Case Studies

A notable study examined the effects of (S)-Nafadotride on hypothermia induced by D3 receptor agonists. The compound effectively prevented hypothermia without affecting body temperature in control conditions, highlighting its potential therapeutic applications in conditions characterized by dopaminergic dysregulation .

Propriétés

IUPAC Name

N-[[(2S)-1-butylpyrrolidin-2-yl]methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2.C4H6O6/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2;5-1(3(7)8)2(6)4(9)10/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPHJTZRFZTRKU-FJMPKIMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCC[C@H]1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582029
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173429-65-7
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Nafadotride tartrate
Reactant of Route 2
(S)-Nafadotride tartrate
Reactant of Route 3
(S)-Nafadotride tartrate
Reactant of Route 4
(S)-Nafadotride tartrate
Reactant of Route 5
(S)-Nafadotride tartrate
Reactant of Route 6
(S)-Nafadotride tartrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.